4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
Description
Properties
CAS No. |
90034-30-3 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
BWLDEUQAGBIGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Reaction as a Foundation for Quinolone Core Formation
The Gould-Jacobs reaction remains a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline scaffold. This method involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate (DEM) under thermal conditions. For the target compound, 2-(4-methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , the synthesis begins with 5-nitroanthranilic acid derivatives.
In a representative procedure , substituted aniline 1a (e.g., 5-nitro-2-aminobenzoic acid) is condensed with DEM in ethanol at reflux, forming diethyl 2-((phenylamino)methylene)malonate 2a . Cyclization in diphenyl ether at 220°C yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 3a . The nitro group at position 6 is subsequently reduced to an amine using hydrogenation (H₂/Pd-C), followed by hydrolysis with aqueous NaOH to afford the carboxylic acid . To introduce the p-tolyl group at position 2, a Ullmann-type coupling or nucleophilic aromatic substitution is employed post-cyclization, though this requires precise control of reaction conditions to avoid decarboxylation .
Key parameters:
-
Cyclization temperature : 220–250°C in high-boiling solvents (diphenyl ether or DMF) .
-
Yield optimization : Substitution at position 6 with electron-withdrawing groups (e.g., NO₂) enhances cyclization efficiency .
Multi-Step Synthesis from Fluoroanthranilic Acid Derivatives
Patent US4822801A discloses a pathway applicable to fluorinated quinolones, adaptable for p-tolyl incorporation. Starting with 3,4,5,6-tetrafluoroanthranilic acid, acetylation with acetic anhydride forms 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Treatment with oxalyl chloride generates the acyl chloride, which reacts with p-tolylamine to introduce the aryl group. Subsequent cyclization with triethyl orthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure, yields the quinolone ester. Acidic hydrolysis (HCl/AcOH) then affords the carboxylic acid .
Critical modifications for the target compound:
-
p-Tolyl introduction : Replace cyclopropylamine with p-toluidine during the amine coupling step.
-
Ester hydrolysis : Use 4N HCl in acetic acid at 100°C for 4 hours to cleave the ethyl ester .
Hydrolysis of Ester Intermediates
Ethyl 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate serves as a key intermediate. Hydrolysis is typically performed under basic conditions:
Yields exceed 85% when the ester is electron-deficient due to the adjacent ketone group, facilitating nucleophilic attack by hydroxide .
Purification and Characterization
Purification strategies vary by intermediate:
-
Ester intermediates : Flash silica chromatography (60–75% EtOAc/petroleum ether) .
-
Final carboxylic acid : Recrystallization from EtOH/H₂O (1:1) yields analytically pure material .
-
¹H NMR (CDCl₃): δ 8.54 (s, 1H, H-2), 7.71 (d, J = 6.4 Hz, 1H, H-5), 2.40 (s, 3H, CH₃).
-
MS (ESI) : m/z 279.09 [M-H]⁻.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The -COOH group at position 6 undergoes typical acid-derived reactions:
-
Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation requires initial conversion to the acyl chloride intermediate .
4-Oxo Group Transformations
The ketone at position 4 participates in reduction and nucleophilic addition:
-
Structural Confirmation : Post-reduction, -NMR shows disappearance of the carbonyl peak at δ 10.2 ppm and emergence of a broad -OH signal at δ 5.1 ppm.
Aromatic System Reactivity
The quinoline and p-tolyl rings undergo electrophilic substitution and oxidation:
Quinoline Ring Modifications
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 or 7 (ortho/para to -COOH).
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives at position 8 (meta to -COOH).
p-Tolyl Group Oxidation
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 80°C, 6 hrs | 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 76% |
-
Analytical Data : Post-oxidation, IR shows new -COOH stretching at 1705 cm⁻¹, and MS confirms molecular ion peak at m/z 309.1 .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, Δ): Degrades the quinoline ring, forming anthranilic acid derivatives.
-
Alkaline Hydrolysis (NaOH 10%, Δ): Cleaves the lactam ring, yielding substituted benzene fragments .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces dimerization via [2+2] cycloaddition at the 4-oxo group, confirmed by X-ray crystallography of the dimer (C34H26N2O6).
This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives. Experimental protocols prioritize mild conditions to preserve the labile dihydroquinoline core.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid as an anticancer agent. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies
- A study synthesized several quinoline derivatives, including 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid, and evaluated their antiproliferative activity against various cancer cell lines. The results indicated significant activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid | HepG2 | 5.0 |
| 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid | MCF-7 | 7.5 |
Antibacterial Applications
The antibacterial properties of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid have also been explored extensively.
Case Studies
In vivo studies have shown that derivatives of quinoline compounds exhibit potent antibacterial activity. For instance, compounds similar to 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid were tested on mice infected with Staphylococcus aureus. The results revealed a significant reduction in bacterial load with minimal toxicity to the host .
| Compound | Bacterial Strain | PD50 (mg/kg) |
|---|---|---|
| 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid | Staphylococcus aureus | 0.03 |
| 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid | Escherichia coli | 3.0 |
Mechanism of Action
The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of harmful metabolites and oxidative stress. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox balance and influence signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes structural analogs and their distinguishing features:
Impact of Substituents on Properties
Position of Carboxylic Acid
- Target Compound (6-COOH) : The carboxylic acid at position 6 may enhance hydrogen bonding with polar residues in biological targets, improving binding affinity compared to 2-COOH analogs (e.g., ).
Aromatic vs. Heterocyclic Substituents
- Furan-2-yl () : The oxygen atom in furan may introduce metabolic instability but improve solubility via hydrogen bonding .
N1 Substitution
- N-Pentyl () : Enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
4-Oxo vs. 4-Thioxo
Q & A
Q. What analytical workflows confirm regioselectivity in synthetic steps?
- Methodological Answer : Regioselectivity in cyclization or substitution reactions is confirmed via 2D NMR (COSY, HSQC) and isotopic labeling. For example, ¹³C-labeled precursors can trace carboxylation sites. Competitive reaction studies with substituted anilines or ketones identify electronic/steric effects influencing regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
